Lipophilicity Differentiation: Higher Calculated logP vs. 4-Fluoro and 4-Methoxy Analogs
The target compound exhibits a higher calculated octanol–water partition coefficient than both the 4-fluorophenyl and 4-methoxyphenyl analogs, a difference driven by the greater lipophilicity of the bromine substituent [1]. Higher logP can correlate with enhanced membrane permeability, which is relevant for cell-based phenotypic screening and intracellular target engagement [2].
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.13 (calculated; ZINC20, based on C₁₈H₁₃BrN₂O₄) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 876870-89-2): estimated logP ≈ 2.7; 4-Methoxy analog (CAS 876875-48-8): estimated logP ≈ 2.4 (both based on atom-type additive models) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.7 (target vs. 4-F and 4-OMe analogs) |
| Conditions | Calculated values using ZINC20/XlogP-derived estimates; not experimentally measured |
Why This Matters
For cell-permeability-dependent assays, a logP difference of 0.4–0.7 units can meaningfully shift intracellular exposure, making the brominated compound the preferred choice when higher membrane partitioning is desired.
- [1] ZINC20 Database. Substance pages for CAS 876874-76-9 (ZINC000001000466), 876870-89-2, and 876875-48-8. UCSF Shoichet Laboratory, 2015. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews 2001, 46, 3–26. View Source
